molecular formula C19H21N3O4 B4500316 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid

4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid

Katalognummer: B4500316
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: CGGHYXWTAGOYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid is a structurally complex molecule featuring:

  • Cyclohepta[c]pyridazin core: A seven-membered cycloheptane ring fused with a pyridazine moiety, partially hydrogenated (3,5,6,7,8,9-hexahydro) and bearing a ketone group at position 3.
  • Acetyl-amino-methyl linker: Connects the core to a benzoic acid group, likely enhancing solubility and enabling interactions via hydrogen bonding or ionic interactions.

This compound’s hybrid architecture suggests applications in medicinal chemistry, particularly as a building block for targeting enzymes or receptors via its heterocyclic core and acidic functional group .

Eigenschaften

IUPAC Name

4-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-17(20-11-13-6-8-14(9-7-13)19(25)26)12-22-18(24)10-15-4-2-1-3-5-16(15)21-22/h6-10H,1-5,11-12H2,(H,20,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHYXWTAGOYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound often begins with the preparation of 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin, which is then subjected to an acetylation reaction with an appropriate acyl chloride to introduce the acetylamino group. The resulting intermediate is further reacted with a benzyl halide to form the final product. Typical reaction conditions involve:

    • Using solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

    • Catalysts like pyridine for the acetylation step.

    • Temperature control, often conducted at room temperature to moderately elevated temperatures.

  • Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. Purification steps like recrystallization or chromatographic techniques are implemented to ensure the final product's purity.

Analyse Chemischer Reaktionen

  • Types of Reactions: This compound undergoes various chemical reactions, such as:

    • Oxidation: Introduction of oxygen atoms into the molecule.

    • Reduction: Reduction reactions, particularly at the ketone group.

    • Substitution: Nucleophilic substitutions at the benzylic position.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    • Reduction: Sodium borohydride or lithium aluminum hydride.

    • Substitution: Organic halides with suitable nucleophiles (amines, alcohols).

  • Major Products Formed: The primary products of these reactions include modified versions of the original compound, with variations at the benzoic acid moiety or the cycloheptapyridazin ring.

Scientific Research Applications: The applications of 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid span across multiple domains:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored as a candidate for drug development due to its potential bioactivity.

  • Industry: Employed in the production of specialized materials and as a reagent in organic synthesis.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzoic acid moiety is known to participate in hydrogen bonding, while the cycloheptapyridazin ring may interact with biological enzymes or receptors. The compound's action often involves modulation of enzymatic activity or interference with cellular processes at a molecular level.

Comparison with Similar Compounds: When comparing 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid with similar compounds, its unique structural elements stand out. Similar compounds include:

  • 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}phenyl)acetic acid

  • 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)-benzenesulfonic acid

These compounds share the core cycloheptapyridazin structure but differ in the functional groups attached to the benzoic acid moiety, resulting in varied reactivity and biological activity.

Biologische Aktivität

The compound 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid represents a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, which necessitate thorough investigation through both in vitro and in vivo studies.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety linked to a cycloheptapyridazine derivative. The unique bicyclic structure and multiple functional groups may influence its reactivity and biological interactions.

Property Value
Molecular FormulaC17H22N4O3
Molecular Weight318.39 g/mol
CAS Number1401581-16-5

Biological Activity Overview

Research indicates that compounds similar to 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid exhibit various biological activities. These include:

  • Antioxidant Activity : Compounds with benzoic acid derivatives have shown potential in enhancing antioxidant defenses in cellular models.
  • Antimicrobial Properties : Similar structures have demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines in vitro.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Protein Degradation Pathways : A study on benzoic acid derivatives found that they promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. This suggests potential applications in aging-related diseases where protein homeostasis is disrupted .
  • In Vitro Assays : In cell-based assays, compounds with similar structures showed significant activation of cathepsins B and L—enzymes critical for protein degradation—indicating that 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid might also enhance these pathways .
  • Cytotoxicity Studies : Various derivatives have been evaluated for their cytotoxic effects against cancer cell lines. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation .

The biological activity of 4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid may be attributed to:

  • Receptor Interaction : The structural features allow for potential binding to various biological receptors.
  • Enzymatic Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
  • Cell Signaling Pathways : It may influence signaling pathways related to inflammation and cell survival.

Future Directions

Further research is essential to elucidate the specific mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : To evaluate efficacy in human populations for potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key features of the target compound with three analogs:

Compound Name Molecular Formula Key Functional Groups Hydrogen Bond Donors/Acceptors Physicochemical Properties
4-({[(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid (Target) C₂₁H₂₄N₄O₄ Cyclohepta[c]pyridazin, acetyl, benzoic acid 2 donors, 6 acceptors High polarity due to carboxylic acid; moderate solubility in aqueous solvents .
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide C₁₉H₁₇F₃N₄O₃S Cyclohepta[c]pyridazin, acetamide, benzothiazole, trifluoromethoxy 1 donor, 5 acceptors Increased lipophilicity (logP ~3.2) due to CF₃O and benzothiazole; enhanced metabolic stability .
2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid C₁₁H₁₄N₂O₃ Cyclohepta[c]pyridazin, acetic acid 1 donor, 4 acceptors Lower solubility compared to target; reduced hydrogen-bonding capacity .
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ Triazine, benzoic acid, formyl, methoxy 2 donors, 8 acceptors High polarity; potential for covalent interactions via formyl group .

Key Differences and Implications

Core Structure :

  • The target’s cyclohepta[c]pyridazin core distinguishes it from the triazine-based compound (), which may exhibit divergent binding modes due to differences in ring size and electronic properties .
  • The benzothiazole-containing analog () replaces the benzoic acid with a lipophilic trifluoromethoxy-benzothiazole group, favoring membrane permeability but reducing solubility .

Functional Groups: The benzoic acid in the target and triazine analog enhances solubility and ionic interactions, whereas the acetic acid derivative () lacks this moiety, limiting its applicability in polar environments .

The cyclohepta[c]pyridazin core may mimic natural ligands in kinase or protease inhibition, similar to other fused heterocyclic systems .

Methodological Considerations for Similarity Comparisons

As emphasized in , compound similarity assessments must integrate structural features (e.g., core rings, substituents) and functional properties (e.g., hydrogen bonding, logP). For example:

  • The target and triazine-based compound share a benzoic acid group but differ in core structure, leading to distinct pharmacodynamic profiles .
  • Quantitative methods like Tanimoto coefficients or 3D shape matching could further differentiate these compounds in virtual screening workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.